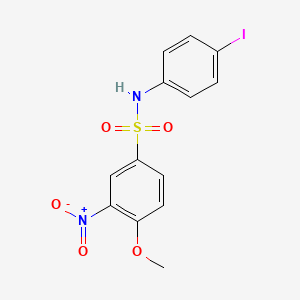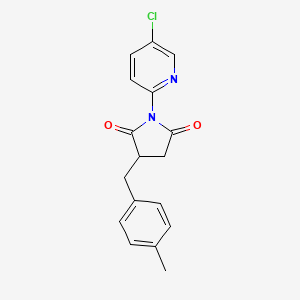
N-(4-iodophenyl)-4-methoxy-3-nitrobenzenesulfonamide
Overview
Description
N-(4-iodophenyl)-4-methoxy-3-nitrobenzenesulfonamide, also known as INM-176, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, INM-176 has been found to have unique properties that make it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-4-methoxy-3-nitrobenzenesulfonamide involves its ability to selectively bind to certain biomolecules, such as proteins, nucleic acids, and lipids. This binding can result in changes in the conformation, activity, or localization of these molecules, which can be visualized using fluorescence microscopy. N-(4-iodophenyl)-4-methoxy-3-nitrobenzenesulfonamide has been shown to have high specificity and sensitivity for certain biomolecules, making it a valuable tool for studying their function in living cells.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-4-methoxy-3-nitrobenzenesulfonamide has been shown to have minimal toxicity and side effects in living cells, making it a safe and reliable tool for scientific research. It has been used to study a wide range of biological processes, including protein-protein interactions, intracellular signaling pathways, and cellular trafficking. Its ability to selectively bind to certain biomolecules has allowed researchers to visualize and study these processes with high resolution and specificity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-iodophenyl)-4-methoxy-3-nitrobenzenesulfonamide in lab experiments is its high specificity and sensitivity for certain biomolecules. This allows researchers to study these molecules with high resolution and accuracy, which can lead to new insights into their function and regulation. However, N-(4-iodophenyl)-4-methoxy-3-nitrobenzenesulfonamide also has some limitations, such as its limited binding capacity and potential interference with other cellular processes. Careful optimization of experimental conditions is necessary to ensure accurate and reliable results.
Future Directions
There are several potential future directions for research involving N-(4-iodophenyl)-4-methoxy-3-nitrobenzenesulfonamide. One area of interest is the development of new fluorescent probes based on its chemical structure. These probes could have improved binding specificity and sensitivity for certain biomolecules, allowing for even more precise and accurate imaging of biological processes. Another area of interest is the use of N-(4-iodophenyl)-4-methoxy-3-nitrobenzenesulfonamide in drug discovery, as its ability to selectively bind to certain proteins could be used to identify new targets for therapeutic intervention. Overall, N-(4-iodophenyl)-4-methoxy-3-nitrobenzenesulfonamide is a valuable tool for scientific research and has the potential to lead to new discoveries in a wide range of fields.
Scientific Research Applications
N-(4-iodophenyl)-4-methoxy-3-nitrobenzenesulfonamide has been extensively studied for its potential applications in scientific research. One of its main uses is as a fluorescent probe for imaging biological structures. Its unique chemical structure allows it to selectively bind to certain proteins and other biomolecules, making it a valuable tool for studying their localization and function.
properties
IUPAC Name |
N-(4-iodophenyl)-4-methoxy-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O5S/c1-21-13-7-6-11(8-12(13)16(17)18)22(19,20)15-10-4-2-9(14)3-5-10/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKESRGZKGZNWSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-4-methoxy-3-nitrobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(4-fluorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide](/img/structure/B4078855.png)
![methyl 2-cycloheptyl-3-[(2,4-dichlorophenyl)amino]-3-oxopropanoate](/img/structure/B4078860.png)
![N-{1-[4-ethyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4078863.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(diphenylacetyl)amino]benzamide](/img/structure/B4078874.png)



![1-benzyl-5-chloro-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4078904.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4078905.png)



![4-{isonicotinoyl[(4-methoxy-3-nitrophenyl)sulfonyl]amino}-1-naphthyl isonicotinate](/img/structure/B4078939.png)
![1-(3,4-dimethoxyphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B4078940.png)